

DL-Adrenaline material safety data sheet (MSDS) information

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Compound of Interest

Compound Name: DL-Adrenaline

Cat. No.: B7769847

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DL-Adrenaline: A Comprehensive Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the material safety data for **DL-Adrenaline**, also known as DL-Epinephrine. It is intended to be a technical resource for individuals involved in the research, development, and handling of this compound. This guide covers critical safety information, toxicological data, handling procedures, and the biochemical mechanisms of action.

Chemical and Physical Properties

DL-Adrenaline is a synthetic form of epinephrine, a hormone and neurotransmitter. It is a white to off-white or light brown powder.^{[1][2]} It is sparingly soluble in water and alcohol.^[1] Due to its sensitivity to light, heat, and air, it should be stored in a cool, dark place.^{[1][3][4]}

Property	Value	Source
Chemical Name	4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol	[5]
Synonyms	DL-Epinephrine, (±)-Adrenaline, Racepinephrine	[5][6][7]
CAS Number	329-65-7	[2][6]
Molecular Formula	C ₉ H ₁₃ NO ₃	[2][3][5]
Molecular Weight	183.21 g/mol	[2][5]
Appearance	White to light brown powder	[1][2][8]
Melting Point	196 - 198 °C	[2]
Storage Temperature	2 - 8 °C, Refrigerated	[1][2][3]

Toxicological Data

DL-Adrenaline is classified as a toxic compound and should be handled with care. It can be toxic if ingested, inhaled, or absorbed through the skin.[3][6][7] Overexposure can lead to serious illness or death.[3]

Metric	Value	Species	Route of Administration	Source
LD ₅₀	0.07 mg/kg	Rat	Intravenous	[3]
LD ₅₀	7.8 mg/kg	Mouse	Intraperitoneal	[3]
LD ₅₀	3.4 mg/kg	Mouse	Intravenous	[3]
LD ₅₀	90 mg/kg	Mouse	Oral	[7]
LDLo	30 mg/kg	Rat	Oral	[8]
LDLo	50 mg/kg	Mouse	Oral	[8]
LD ₅₀	62 mg/kg	Rat	Dermal	[9]

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

LDLo (Lowest Published Lethal Dose) is the lowest dose reported to have caused death.

Hazard Identification and First Aid

DL-Adrenaline is a hazardous substance that can cause skin, eye, and respiratory irritation.[3]
[7] It may also have teratogenic effects.[3]

Hazard Statements:

- H301+H311: Toxic if swallowed or in contact with skin.[7][10]
- H315: Causes skin irritation.[1][7]
- H319: Causes serious eye irritation.[1][7]
- H335: May cause respiratory irritation.[1][7]

First Aid Procedures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6]
- Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Wash clothing before reuse.[3]
- Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][8]
- Ingestion: Do NOT induce vomiting. If swallowed, seek medical advice immediately and show the container or label.[6]

Handling, Storage, and Spill Management

Handling: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[3] Avoid dust formation.[6] Do not ingest or inhale.[3] Avoid contact with eyes, skin, and clothing.[3] Wear appropriate personal protective equipment, including a lab coat, splash goggles, a dust respirator, and gloves.[3][8]

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][11] Keep refrigerated at 2-8°C.[1][2][3] Protect from light and heat.[3][8] Store away from incompatible materials such as oxidizing agents and acids.[3]

Spill Management: In case of a spill, stop the leak if it can be done without risk.[3] Do not touch the spilled material.[3] Use a water spray to reduce vapors.[3] Prevent entry into sewers or confined areas.[3] Eliminate all ignition sources.[3] Sweep up and shovel into suitable containers for disposal.[6]

Experimental Protocols

The toxicological data presented in this guide are determined through standardized experimental protocols. The following are representative methodologies based on OECD guidelines for acute toxicity testing.

Acute Oral Toxicity (LD₅₀) Determination (Based on OECD Guideline 423)

Objective: To determine the oral median lethal dose (LD₅₀) of a substance.

Methodology:

- **Animal Selection:** Healthy, young adult rodents (typically rats or mice) of a single sex are used.[7]
- **Housing and Fasting:** Animals are housed in appropriate conditions and fasted overnight (for rats) or for 3-4 hours (for mice) before dosing. Water is provided ad libitum.[2]
- **Dose Preparation and Administration:** The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water or corn oil).[7] The dose is administered in a single gavage using a stomach tube.[2]
- **Dose Levels:** A stepwise procedure is used, starting with a dose expected to cause some mortality. Subsequent dosing depends on the outcome of the previous dose.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[2]

- Data Analysis: The LD₅₀ is calculated based on the mortality data at different dose levels.

Acute Dermal Toxicity (LD₅₀) Determination (Based on OECD Guideline 402)

Objective: To assess the potential for a substance to cause toxicity when applied to the skin.

Methodology:

- Animal Selection: Healthy young adult animals (commonly rats or rabbits) with intact skin are used.[\[12\]](#)
- Preparation of Skin: The fur on the dorsal area of the trunk is clipped or shaved 24 hours before the test.[\[12\]](#)
- Application of Test Substance: The substance is applied uniformly over a specific area of the skin and held in contact with a porous gauze dressing for 24 hours.[\[12\]](#)[\[13\]](#)
- Observation: Animals are observed for signs of skin irritation (erythema, edema), systemic toxicity, and mortality for 14 days.[\[12\]](#)
- Data Analysis: The dermal LD₅₀ is determined from the mortality rates at different dose levels.

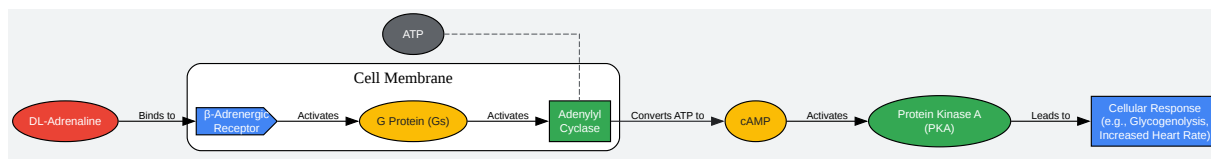
Mechanism of Action and Signaling Pathways

DL-Adrenaline exerts its effects by acting as a non-selective agonist of adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs).[\[14\]](#)[\[15\]](#) These receptors are broadly classified into alpha (α) and beta (β) types, each with subtypes.[\[15\]](#)

Beta-Adrenergic Receptor Signaling

Activation of β -adrenergic receptors (β_1 , β_2 , and β_3) typically leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[\[16\]](#)[\[17\]](#) cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA phosphorylates various downstream targets, leading to a cellular response. In the heart, this increases heart rate and contractility.

[14] In the liver and muscle, it stimulates glycogenolysis (the breakdown of glycogen to glucose).[18]

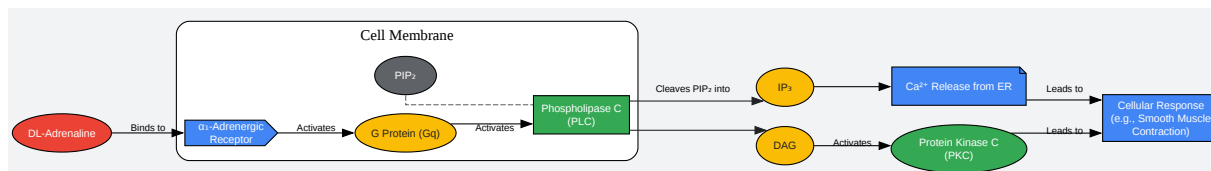


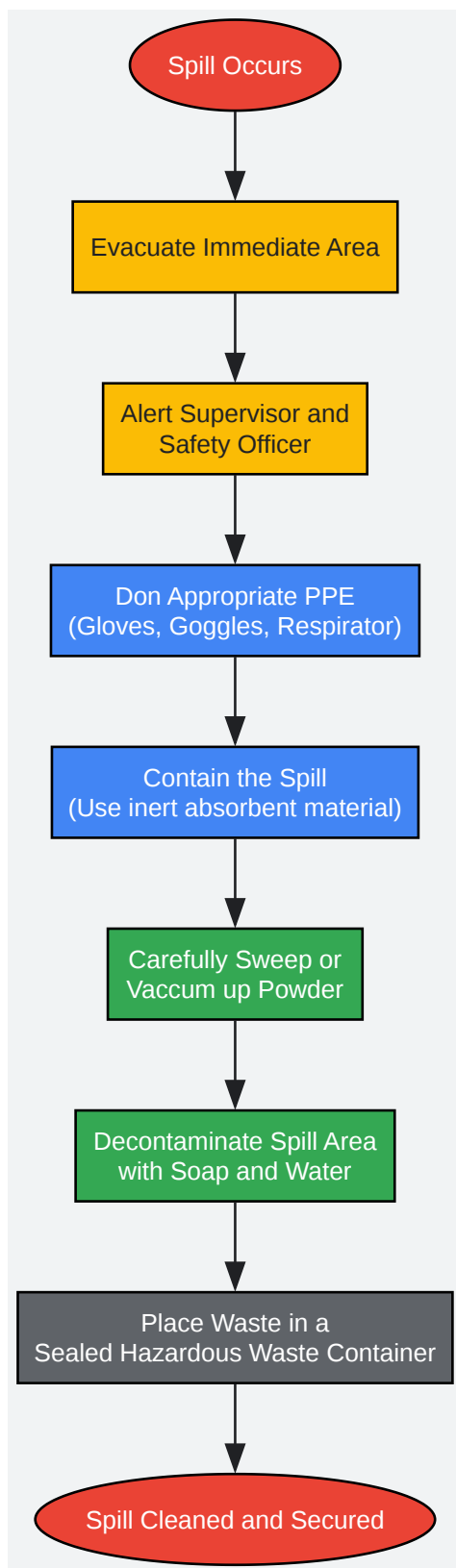
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Beta-Adrenergic Signaling Pathway

Alpha-1 Adrenergic Receptor Signaling

Stimulation of α_1 -adrenergic receptors activates a different G protein (Gq), which in turn activates phospholipase C (PLC).[19][20] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[19] IP₃ triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[19] This pathway is involved in smooth muscle contraction, such as vasoconstriction.[18]





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